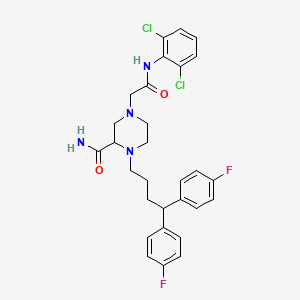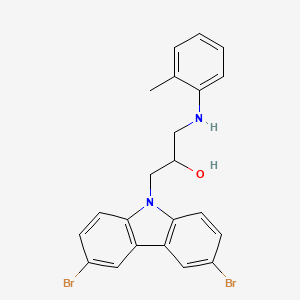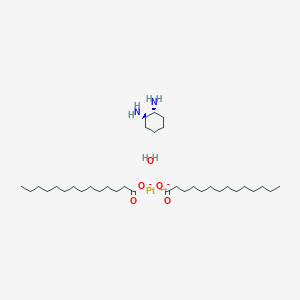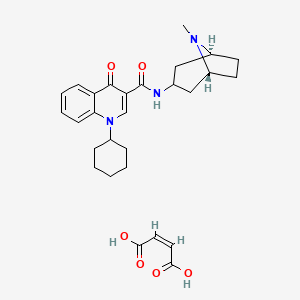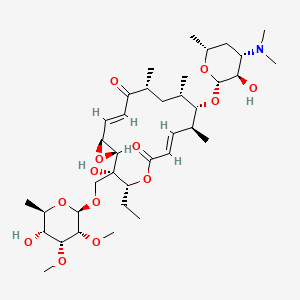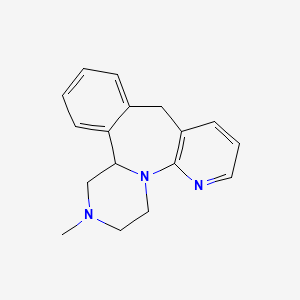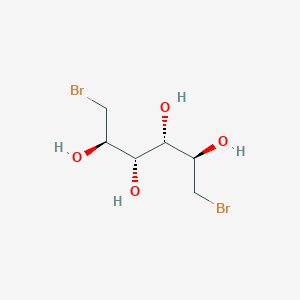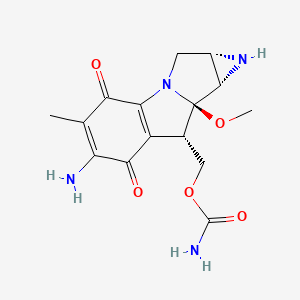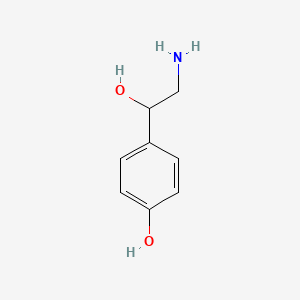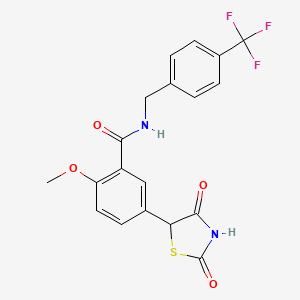
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is a complex organic compound featuring a thiazolidine ring, a methoxy group, and a trifluoromethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 2,4-dioxothiazolidine-5-acetic acid with appropriate benzyl halides under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzamide analogs. Examples include:
- 2,4-dioxothiazolidine-5-acetic acid
- 2-methoxybenzamide
- N-(4-(trifluoromethyl)benzyl)benzamide .
Uniqueness
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is unique due to its combination of a thiazolidine ring, methoxy group, and trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
934017-32-0 |
|---|---|
Molecular Formula |
C20H17F3N2O5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |
InChI Key |
ORZMUVMQJPGFOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 0767; MK-0767; MK0767 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


